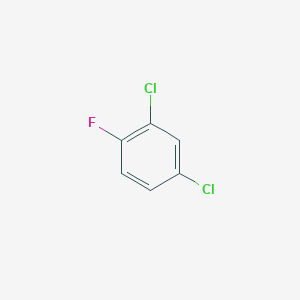

1,3-Dichloro-4-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZCCWUSOZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162443 | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-48-9 | |

| Record name | 2,4-Dichlorofluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-1-fluorobenzene

Introduction

2,4-Dichloro-1-fluorobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

While sometimes referred to as 1,3-dichloro-4-fluorobenzene, the systematic IUPAC name for this compound is 2,4-dichloro-1-fluorobenzene .[3][4][5] This nomenclature prioritizes the substituents alphabetically (chloro, fluoro) and assigns the lowest possible locants to the substituents on the benzene ring.

Table 1: Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-1-fluorobenzene |

| CAS Number | 1435-48-9[1][4] |

| Molecular Formula | C₆H₃Cl₂F[3][4] |

| Molecular Weight | 164.99 g/mol [4] |

| InChI Key | BDJZCCWUSOZUQG-UHFFFAOYSA-N[3][4] |

| SMILES | FC1=CC=C(Cl)C=C1Cl[3] |

Physicochemical Properties

2,4-Dichloro-1-fluorobenzene is a clear, colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for 2,4-Dichloro-1-fluorobenzene

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Boiling Point | 172-174 °C[1] |

| Density | 1.409 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.5240-1.5260[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] |

Synthesis and Manufacturing

The industrial synthesis of 2,4-dichloro-1-fluorobenzene can be achieved through various pathways. A common method involves the nitration and subsequent fluorination of a mixture of o-dichlorobenzene and p-dichlorobenzene, followed by chlorination to yield the final product.[6] Another approach is the diazotization of 2,4-dichloroaniline, followed by a Schiemann reaction.

Experimental Protocol: Synthesis via Diazotization of 2,4-Dichloroaniline (Schiemann Reaction)

This protocol is a generalized adaptation of the Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring.

-

Diazotization: 2,4-dichloroaniline is dissolved in a cold aqueous solution of a non-nucleophilic acid, such as hydrochloric acid. The solution is maintained at a low temperature (0-5 °C) using an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt. The reaction progress is monitored for the presence of nitrous acid using potassium iodide-starch paper.

-

Precipitation of Diazonium Salt: A cold solution of fluoroboric acid (HBF₄) is then added to the diazonium salt solution. This results in the precipitation of the relatively stable 2,4-dichlorobenzenediazonium tetrafluoroborate.

-

Thermal Decomposition: The precipitated diazonium salt is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated, leading to its decomposition. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding crude 2,4-dichloro-1-fluorobenzene.

-

Purification: The crude product is purified by steam distillation followed by washing with a dilute sodium hydroxide solution to remove any phenolic byproducts. A final distillation yields the pure 2,4-dichloro-1-fluorobenzene.

Caption: Generalized workflow for the synthesis of 2,4-dichloro-1-fluorobenzene.

Applications in Research and Industry

2,4-Dichloro-1-fluorobenzene is a versatile intermediate with significant applications in several high-value chemical industries.

-

Pharmaceuticals: It is a key starting material for the synthesis of quinolone antibacterial agents.[7] Notably, it is used in the production of ciprofloxacin, a broad-spectrum antibiotic.[7]

-

Agrochemicals: The compound serves as a precursor for various pesticides, including herbicides, fungicides, and insecticides.[2]

-

Liquid Crystals: It is used in the manufacturing of liquid crystal materials found in electronic displays.[2]

-

Dyes and Pigments: The reactivity of the compound allows for its incorporation into complex dye and pigment structures.[2]

Caption: Major industrial applications stemming from 2,4-dichloro-1-fluorobenzene.

Spectroscopic Analysis

Characterization of 2,4-dichloro-1-fluorobenzene is typically performed using standard spectroscopic techniques. Data is available in public databases such as the NIST Chemistry WebBook.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound. The proton NMR would show characteristic splitting patterns for the aromatic protons, while ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Characteristic peaks for C-Cl, C-F, and aromatic C-H stretching and bending vibrations would be observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.

Experimental Protocol: General Procedure for NMR Analysis

-

Sample Preparation: A small amount of the purified 2,4-dichloro-1-fluorobenzene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Spectral Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to interpret the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Safety and Handling

2,4-Dichloro-1-fluorobenzene is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause skin and eye irritation.

Table 3: GHS Hazard Information

| GHS Classification | Hazard Statement | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ❗ |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ❗ |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |

Data sourced from Safety Data Sheets.[8][9]

Handling and Storage Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[8]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

Caption: Primary GHS hazards associated with 2,4-dichloro-1-fluorobenzene.

References

- 1. This compound | 1435-48-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 99%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 7. This compound CAS No.:1435-48-9 Supply [qinmuchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key chemical intermediate in organic synthesis. This document details its physicochemical properties, safety and handling protocols, primary applications, and relevant experimental procedures.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,4-Dichloro-1-fluorobenzene, is a halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block, particularly in the pharmaceutical industry.

Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1435-48-9 | |

| IUPAC Name | 2,4-Dichloro-1-fluorobenzene | |

| Synonyms | This compound, 2,4-Dichlorofluorobenzene | |

| Molecular Formula | C₆H₃Cl₂F | |

| Molecular Weight | 164.99 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 172-174 °C at 760 mmHg | |

| Density | 1.400 - 1.409 g/mL at 25 °C | |

| Refractive Index | 1.524 - 1.526 at 20 °C | |

| Solubility | Insoluble in water | |

| Flash Point | 36 - 80 °C | |

| Vapor Density | 5.69 |

Spectral Data

Spectroscopic data is critical for the identification and quality control of this compound. Data is available across various analytical techniques.

| Spectrum Type | Data Availability | Reference(s) |

| ¹³C NMR | Spectrum available | [1] |

| ¹H NMR | Data available for analogous compounds | [2] |

| Mass Spectrometry | Spectrum available (NIST) | [3] |

| Infrared (IR) | Spectrum available (NIST/EPA) | [4][5] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is the Balz-Schiemann reaction. This classic method for introducing fluorine to an aromatic ring involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Balz-Schiemann Reaction (General Procedure)

The following protocol is a generalized procedure adapted for the synthesis of this compound from 2,4-dichloroaniline. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, ~48-50% in water)

-

Ice

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and thermometer, dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test for excess nitrous acid).

-

-

Formation of Diazonium Tetrafluoroborate:

-

To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄).

-

The less soluble 2,4-dichlorobenzene diazonium tetrafluoroborate salt will precipitate from the solution.

-

Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.

-

-

Isolation and Decomposition:

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol or ethanol, and finally with diethyl ether to aid in drying.

-

Caution: Diazonium salts can be explosive when dry. Proceed with extreme care and use appropriate safety shields.

-

Gently heat the dried diazonium tetrafluoroborate salt in a flask. Thermal decomposition will occur, liberating nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude aryl fluoride product. The decomposition temperature should be carefully controlled.

-

-

Purification:

-

The crude this compound can be purified by steam distillation from the reaction residue or by extraction with a suitable organic solvent followed by fractional distillation under reduced pressure.

-

Applications in Drug Development

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics.

Role in Ciprofloxacin Synthesis

Ciprofloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections. The synthesis of its core quinolone structure heavily relies on precursors derived from this compound. A common synthetic strategy involves the reaction of a derivative, 2,4-dichloro-5-fluorobenzoyl chloride, with diethyl malonate or a similar reagent to build the bicyclic quinolone ring system.

This compound's structure provides the necessary fluorine and chlorine atoms at specific positions on the benzene ring, which are essential for the subsequent cyclization reactions and the final biological activity of the antibiotic.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Identification and Precautionary Measures

The compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.

Safety Data Summary:

| Hazard Category | GHS Classification | Pictograms |

| Physical Hazard | Flammable liquid and vapour (H226) | 🔥 |

| Health Hazards | Harmful if swallowed (H302)Causes skin irritation (H315)May cause damage to organs through prolonged or repeated exposure (H373) | ❗, ⚕️ |

| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411) | 🌳 |

(GHS: Globally Harmonized System of Classification and Labelling of Chemicals)

Handling and Storage:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 1435-48-9) is a fundamentally important building block in modern organic synthesis. Its primary utility as a precursor to fluoroquinolone antibiotics like ciprofloxacin underscores its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and chemical professionals working in drug discovery and development. The information and protocols provided in this guide serve as a critical resource for its safe and effective use in a laboratory setting.

References

Synthesis of 1,3-Dichloro-4-fluorobenzene from orthodichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 1,3-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries, starting from orthodichlorobenzene (o-dichlorobenzene). This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support laboratory and process development efforts.

Synthetic Pathway Overview

The synthesis of this compound from o-dichlorobenzene is a four-step process. The overall transformation is outlined below:

Caption: Overall synthetic route from orthodichlorobenzene to this compound.

The synthesis commences with the electrophilic nitration of o-dichlorobenzene to yield predominantly 3,4-dichloronitrobenzene. Subsequently, the nitro group of this intermediate is reduced to an amine, forming 3,4-dichloroaniline. The penultimate step involves the diazotization of the aniline to generate a diazonium salt. The final product, this compound, is then obtained via a Balz-Schiemann reaction, which involves the thermal decomposition of the diazonium tetrafluoroborate salt.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields, purity, and key physical properties.

Step 1: Nitration of Orthodichlorobenzene

The nitration of o-dichlorobenzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.[1][2]

Experimental Protocol:

A mixture of 65 mL of concentrated sulfuric acid and 43 mL of fuming nitric acid is prepared and heated to 60°C in a reaction vessel equipped with a stirrer and a dropping funnel.[3] To this heated mixture, 25 mL of orthodichlorobenzene is added dropwise over a period of time, maintaining the reaction temperature at 60°C.[3] After the addition is complete, the reaction mixture is held at this temperature for 2 hours with continuous stirring.[3]

Work-up and Purification:

Upon completion of the reaction, the mixture is allowed to stand, leading to the separation of two layers. The upper organic layer is carefully separated and poured into 100 g of crushed ice with stirring.[3] The precipitated crude product is then collected by filtration and washed with water until the washings are neutral.[3] The crude 3,4-dichloronitrobenzene can be further purified by recrystallization from ethanol to yield a product with a melting point of 42-43°C.[3]

Quantitative Data: Nitration of Orthodichlorobenzene

| Parameter | Value | Reference |

| Reactants | ||

| Orthodichlorobenzene | 25 mL | [3] |

| Sulfuric Acid (conc.) | 65 mL | [3] |

| Nitric Acid (fuming) | 43 mL | [3] |

| Reaction Conditions | ||

| Temperature | 60°C | [3] |

| Reaction Time | 2 hours | [3] |

| Product | ||

| Major Isomer | 3,4-Dichloronitrobenzene | [1][2] |

| Minor Isomer | 2,3-Dichloronitrobenzene | [1] |

| Crude Yield | ~95% (as 37.2 g) | [3] |

| Melting Point (recrystallized) | 42-43°C | [3] |

Step 2: Reduction of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline

The reduction of the nitro group in 3,4-dichloronitrobenzene to an amine is a critical step. This can be effectively carried out by catalytic hydrogenation.

Experimental Protocol:

In a suitable autoclave, 3,4-dichloronitrobenzene is charged along with a platinum-based catalyst.[4] An inhibitor, such as an amino compound (e.g., ethanolamine at 0.25 to 1% by weight of the nitroaromatic), can be added to minimize dechlorination side reactions.[4] The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 37 bar (540 psig).[4] The reaction mixture is agitated and heated to a temperature of around 100-135°C.[4] The progress of the hydrogenation is monitored by the uptake of hydrogen.

Work-up and Purification:

After the reaction is complete, the autoclave is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The resulting crude 3,4-dichloroaniline can be purified by distillation or recrystallization. For recrystallization, an ethanol/water mixture is a suitable solvent system.[5] The purity of the final product can be assessed by its melting point, which is 69-71°C for pure 3,4-dichloroaniline.[4]

Quantitative Data: Reduction of 3,4-Dichloronitrobenzene

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dichloronitrobenzene | 510 g | [4] |

| Catalyst | Platinum-based | [4] |

| Dechlorination Inhibitor | Ethanolamine (0.25-1%) | [4] |

| Reaction Conditions | ||

| Hydrogen Pressure | ~37 bar (540 psig) | [4] |

| Temperature | 100-135°C | [4] |

| Product | ||

| Product Name | 3,4-Dichloroaniline | |

| Purity (after purification) | >99% achievable | [6] |

| Melting Point | 69-71°C | [4] |

Step 3 & 4: Diazotization of 3,4-Dichloroaniline and Balz-Schiemann Reaction

The final two steps involve the conversion of 3,4-dichloroaniline to the target molecule, this compound, via a diazonium salt intermediate. The Balz-Schiemann reaction is a well-established method for this transformation.[1][7]

Experimental Protocol:

Diazotization: 3,4-dichloroaniline is dissolved in a suitable acidic medium, typically an aqueous solution of hydrochloric acid, and cooled to 0-5°C in an ice bath.[8] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.[8] The completion of the diazotization can be checked with starch-iodide paper.

Balz-Schiemann Reaction: To the cold diazonium salt solution, an aqueous solution of fluoroboric acid (HBF₄) is added.[8] This results in the precipitation of the diazonium tetrafluoroborate salt.[8] The salt is collected by filtration, washed with cold water, and thoroughly dried. The dry diazonium tetrafluoroborate salt is then carefully heated, which leads to its thermal decomposition.[8] The decomposition results in the formation of this compound, nitrogen gas, and boron trifluoride.[1] The crude product is typically collected by distillation.

Work-up and Purification:

The collected distillate is washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water.[9] The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation to yield pure this compound.

Quantitative Data: Diazotization and Balz-Schiemann Reaction

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dichloroaniline | Stoichiometric amount | [8] |

| Sodium Nitrite | Equimolar to aniline | [8] |

| Hydrochloric Acid | Excess | [8] |

| Fluoroboric Acid | Equimolar to aniline | [8] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5°C | [8] |

| Decomposition | Thermal | [8] |

| Product | ||

| Product Name | This compound | |

| Yield | Good to excellent yields reported for similar substrates | [1] |

| Boiling Point | Not specified in detail |

Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Balz-Schiemann Reaction Mechanism

The Balz-Schiemann reaction proceeds through the formation of an aryl diazonium cation, which upon heating, eliminates nitrogen gas to form a highly reactive aryl cation. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.

Caption: Mechanism of the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound from orthodichlorobenzene is a well-defined four-step process. This guide provides detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for achieving high yields and purity of the final product.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]

- 4. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical properties like boiling and melting point of 1,3-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Dichloro-4-fluorobenzene, a chemical compound of interest in various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical model of the factors influencing these properties.

Core Physical and Chemical Data

This compound is a substituted aromatic compound with the molecular formula C₆H₃Cl₂F. Its identity is confirmed by its CAS Registry Number: 1435-48-9. The molar mass of this compound is approximately 164.99 g/mol .[1][2][3] It typically presents as a clear, colorless to pale yellow liquid or, in some forms, as a powder.

Summary of Quantitative Physical Properties

The following table provides a consolidated summary of the key physical properties of this compound, compiled from various sources. It is important to note the variations in reported values, which can arise from different experimental conditions and measurement techniques.

| Physical Property | Value | Notes | Source(s) |

| Boiling Point | 172-174 °C | At standard atmospheric pressure. | [2][4][5] |

| 446.2 K (173.05 °C) | [6] | ||

| Melting Point | -23 °C | [2][4] | |

| -13.8 to -13.2 °C | |||

| 259.7 K (-13.45 °C) | [6] | ||

| Density | 1.4092 g/cm³ | at 20 °C | |

| 1.409 g/mL | at 25 °C | [5] | |

| Molar Mass | 164.992 g/mol | [1][7] | |

| 164.99 g/mol | [3] | ||

| 164.988 g/mol | [2] | ||

| Refractive Index | 1.525 | at 20 °C | [4] |

| 1.5240-1.5260 | at 20 °C | ||

| Water Solubility | Insoluble | ||

| Vapor Pressure | 1.35 mmHg | at 25 °C | |

| Flash Point | 98 °F (36.67 °C) | ||

| 79 °C (174 °F) | [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as boiling and melting points is crucial for compound identification, purity assessment, and process design. The following are standard laboratory protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, the following methods are commonly employed:

1. Capillary Method (Siwoloboff Method)

This micro-scale method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a means of heating (e.g., Bunsen burner).

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

-

Heating is then discontinued. The temperature at which the bubble stream stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[2][8]

-

2. Distillation Method

For larger sample volumes, a simple distillation provides an accurate boiling point measurement.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The sample is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then condenses.

-

The temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant is recorded as the boiling point.[1][2]

-

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. While this compound is a liquid at room temperature, this protocol is relevant for its solid-state characterization at lower temperatures or for analogous solid compounds.

1. Capillary Tube Method

-

Apparatus: Melting point apparatus (e.g., Thiele tube or an electrical melting point device), capillary tubes (sealed at one end), and a thermometer.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is heated in a Thiele tube containing oil or in a calibrated electrical melting point apparatus.[4]

-

The temperature is raised slowly (approximately 1-2 °C per minute) as the expected melting point is approached.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range is indicative of a pure compound.

-

2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides highly accurate melting and boiling point data.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting and boiling result in endothermic peaks on the DSC thermogram.

-

Procedure:

-

A small, accurately weighed sample is placed in a sealed pan (for melting point) or a pan with a pinhole (for boiling point).

-

The sample and a reference pan are placed in the DSC instrument.

-

The temperature is ramped at a controlled rate.

-

The onset temperature of the endothermic peak corresponding to melting or boiling is taken as the transition temperature.[9][10][11]

-

Factors Influencing Physical Properties

The physical properties of this compound are determined by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the key relationships.

Caption: Logical flow of how molecular structure dictates physical properties.

The presence of electronegative chlorine and fluorine atoms on the benzene ring induces a dipole moment, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. These intermolecular forces, along with the molecule's overall size and shape, govern its boiling and melting points. The halogen substituents also influence the molecule's polarity, which in turn affects its solubility in various solvents.

References

- 1. chemconnections.org [chemconnections.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. westlab.com [westlab.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]

Molecular weight and formula of 1,3-Dichloro-4-fluorobenzene

Prepared for: Researchers, scientists, and drug development professionals.

This document provides core information regarding the chemical compound 1,3-Dichloro-4-fluorobenzene, a substance of interest in various chemical and pharmaceutical research fields. The focus of this guide is to present its fundamental molecular properties.

I. Core Molecular Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and chemical synthesis.

The molecular formula of this compound is C₆H₃Cl₂F.[1][2][3][4][5] This formula indicates that each molecule is composed of six carbon atoms, three hydrogen atoms, two chlorine atoms, and one fluorine atom.

The molecular weight of this compound is approximately 164.99 g/mol .[3][5][6] More precise measurements place the value at 164.988 g/mol and 164.992 g/mol .[1][2]

The data is summarized in the table below for clarity and quick reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₃Cl₂F | [1][2][3][4][5] |

| Molecular Weight | 164.99 g/mol (approx.) | [3][5][6] |

| 164.988 g/mol | [1] | |

| 164.992 g/mol | [2] | |

| IUPAC Name | 2,4-dichloro-1-fluorobenzene | [2][4] |

| CAS Registry Number | 1435-48-9 | [1][2][3] |

II. Methodological Considerations

The determination of a chemical's molecular formula and weight is a foundational aspect of chemical analysis and does not involve complex experimental protocols or biological signaling pathways as might be found in drug development or molecular biology research.

-

Molecular Formula Determination: The molecular formula is typically confirmed through techniques such as elemental analysis and high-resolution mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of each element in the compound. Mass spectrometry then provides the exact molecular mass, allowing for the determination of the molecular formula.

-

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₃Cl₂F). This is a theoretical value based on established atomic masses. Experimental verification is achieved through mass spectrometry.

Given that these are fundamental properties, detailed experimental workflows or signaling pathway diagrams are not applicable to the scope of this topic.

III. Data Visualization

To illustrate the relationship between the compound's identity and its core properties, the following diagram is provided.

References

- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound [webbook.nist.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound, 99%, Thermo Scientific Chemicals 50 g | Request for Quote [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the benzene ring in 1,3-Dichloro-4-fluorobenzene

An In-depth Technical Guide to the Benzene Ring Reactivity of 1,3-Dichloro-4-fluorobenzene

Abstract

This compound is a key chemical intermediate whose utility in the pharmaceutical and agrochemical industries is dictated by the nuanced reactivity of its polysubstituted aromatic ring.[1][2] This guide provides a comprehensive analysis of the electronic effects governing the reactivity of this molecule. We will dissect the interplay between the inductive and resonance effects of the three halogen substituents to predict and rationalize the regioselectivity and reaction rates for both electrophilic and nucleophilic aromatic substitution reactions. This document serves as a foundational reference, blending theoretical principles with practical insights to support advanced synthesis and drug development programs.

Molecular Profile and Electronic Structure

This compound (CAS: 1435-48-9) is a halogenated benzene derivative with a unique substitution pattern that creates a complex electronic landscape.[3][4] Understanding this landscape is paramount to predicting its chemical behavior.

| Property | Value | Reference |

| CAS Number | 1435-48-9 | [4] |

| Molecular Formula | C₆H₃Cl₂F | [4] |

| Molecular Weight | 164.99 g/mol | [4] |

| Boiling Point | 172-174 °C | [5] |

| Density | 1.409 g/mL at 25 °C | [5] |

The reactivity of the benzene ring is fundamentally controlled by the electronic properties of its substituents. Halogens exert two opposing effects:

-

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack by making it less nucleophilic.[6][7]

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi (π) system. This effect increases electron density, particularly at the ortho and para positions, and is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution (EAS).[8][9]

For halogens, the strong -I effect outweighs the weaker +M effect, leading to an overall deactivation of the ring compared to benzene.[10][11] However, the relative strengths of these effects vary down the group. Fluorine, despite being the most electronegative, has 2p orbitals that overlap effectively with the 2p orbitals of carbon. This results in a more significant +M effect compared to chlorine (3p orbitals). Consequently, fluorine is the least deactivating of the halogens.[8][12]

Caption: Opposing electronic effects of halogens on the benzene ring.

Electrophilic Aromatic Substitution (EAS)

Reactivity and Overall Profile

With three deactivating halogen substituents, the benzene ring of this compound is significantly electron-deficient and thus, strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed much slower than with benzene and require harsh reaction conditions (e.g., stronger Lewis acids, higher temperatures).[11][13]

Regioselectivity: Predicting the Site of Attack

All three halogens are ortho-, para-directors. To predict the site of substitution, we must analyze the directing influence of each substituent on the available positions (C2, C5, and C6).

-

Fluorine at C4: Directs ortho to C3 and C5. The C3 position is already substituted. Thus, F directs to C5 .

-

Chlorine at C1: Directs ortho to C2 and C6, and para to C4. The C4 position is substituted. Thus, Cl at C1 directs to C2 and C6 .

-

Chlorine at C3: Directs ortho to C2 and C4, and para to C6. The C4 position is substituted. Thus, Cl at C3 directs to C2 and C6 .

Analysis:

-

Position C2: Receives directing influence from two chlorine atoms (C1 and C3).

-

Position C5: Receives directing influence from the fluorine atom (C4).

-

Position C6: Receives directing influence from two chlorine atoms (C1 and C3).

The directing effects converge on positions C2, C5, and C6. The fluorine at C4 is the "least deactivating" of the three substituents.[8] Its directing effect towards C5 is significant. However, the cumulative directing effect of two chlorine atoms to positions C2 and C6 presents strong competition. Steric hindrance at C2 (flanked by two chlorine atoms) is high, making C6 the most probable site for electrophilic attack. The substitution at C5 is a secondary possibility.

Caption: Directing effects for electrophilic attack on this compound.

Experimental Protocol: Nitration

This protocol is a representative procedure for the nitration of a strongly deactivated aromatic ring.

Objective: To introduce a nitro group onto the this compound ring, likely at the C6 position.

Methodology:

-

Reactor Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Acid Mixture: While maintaining the temperature below 10 °C, slowly add 15 mL of fuming nitric acid (90%) via the dropping funnel with vigorous stirring.

-

Substrate Addition: Once the acid mixture is homogeneous and cooled, add 5.0 g (0.03 mol) of this compound dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the cooled reaction mixture onto 200 g of crushed ice with stirring.

-

Extraction: The solid precipitate is filtered, or if the product is an oil, the mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 1,3-dichloro-4-fluoro-6-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

Reactivity and Leaving Group Tendency

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[14] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[14] The presence of electron-withdrawing groups stabilizes this intermediate and accelerates the reaction.

While this compound lacks powerful nitro or cyano activating groups, the cumulative inductive effect of the three halogens renders the ring sufficiently electrophilic to undergo SNAr, albeit under forcing conditions (high temperature, strong nucleophile).

A key principle in SNAr is the leaving group ability of halogens, which follows the order: F > Cl > Br > I .[14][15] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen. The high electronegativity of fluorine makes this carbon the most electrophilic and thus the most susceptible to attack.[15] Therefore, the fluorine at C4 is the most likely site for nucleophilic displacement.

Experimental Protocol: Amination

This protocol describes a representative SNAr reaction to displace the fluorine atom.

Objective: To synthesize 2,4-dichloro-5-amino-fluorobenzene via nucleophilic displacement of the fluoride ion.

Methodology:

-

Reactor Setup: Combine 5.0 g (0.03 mol) of this compound, 3.1 g (0.036 mol) of piperidine, and 30 mL of dimethyl sulfoxide (DMSO) in a sealed pressure vessel equipped with a magnetic stir bar.

-

Reaction: Heat the vessel to 150 °C and maintain this temperature with stirring for 12-18 hours.

-

Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired N-(2,4-dichloro-5-fluorophenyl)piperidine.

Caption: General workflow for the SNAr reaction on this compound.

Applications in Pharmaceutical Synthesis

The distinct reactivity patterns of this compound make it a valuable building block. For instance, it is a known starting material for the synthesis of quinolone antibacterial agents, such as ciprofloxacin.[2] In these syntheses, the fluorine atom is typically displaced by an amine via an SNAr reaction, while the chlorine atoms remain, allowing for further functionalization or influencing the final molecule's biological activity.

Conclusion

The reactivity of the benzene ring in this compound is a study in competing electronic effects. The strong, collective inductive withdrawal from three halogen atoms renders the ring highly deactivated towards electrophilic aromatic substitution, necessitating forcing reaction conditions. Regioselectivity in EAS is complex, but substitution is predicted to favor the C6 position. Conversely, the electron-deficient nature of the ring and the exceptional leaving group ability of fluorine facilitate nucleophilic aromatic substitution at the C4 position. A thorough understanding of these principles is crucial for chemists aiming to leverage this versatile intermediate in the synthesis of complex target molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS No.:1435-48-9 Supply [qinmuchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 1435-48-9 [chemicalbook.com]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. csun.edu [csun.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Key Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical identifiers and physicochemical properties of 2,4-dichloro-1-fluorobenzene. It is designed to be a valuable resource for professionals in research, science, and drug development who require detailed and accurate information on this compound. This document includes key identifiers, a summary of its physical and chemical properties, and outlines the experimental methodologies for their determination.

Core Chemical Identifiers

The unique identification of a chemical substance is fundamental for scientific communication, regulatory compliance, and ensuring the accuracy of research data. The following table summarizes the primary chemical identifiers for 2,4-dichloro-1-fluorobenzene.

| Identifier | Value |

| CAS Number | 1435-48-9[1] |

| PubChem CID | 123112[2] |

| IUPAC Name | 2,4-dichloro-1-fluorobenzene[2] |

| Molecular Formula | C₆H₃Cl₂F[1] |

| Molecular Weight | 164.99 g/mol [1][2] |

| SMILES String | C1=CC(=C(C=C1Cl)Cl)F[2] |

| InChI Key | BDJZCCWUSOZUQG-UHFFFAOYSA-N[2] |

Physicochemical Properties

Understanding the physicochemical properties of 2,4-dichloro-1-fluorobenzene is crucial for its application in synthesis, formulation, and safety assessments. The table below presents key physical and chemical data for this compound.

| Property | Value |

| Appearance | Clear liquid[3] |

| Boiling Point | 172-174 °C[3] |

| Melting Point | -23 °C[3] |

| Density | 1.409 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.525[3] |

| Solubility | Insoluble in water; miscible with benzene, toluene, acetone, ethanol, dichloromethane, ethyl acetate, and cyclohexane.[3] |

| Vapor Pressure | 1.35 mmHg at 25 °C[3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and verification of chemical identifiers and properties. This section outlines the methodologies for establishing the key identifiers and characterizing the properties of 2,4-dichloro-1-fluorobenzene.

Chemical Identifier Determination

The assignment of unique chemical identifiers follows established procedures by international scientific bodies.

The systematic name, 2,4-dichloro-1-fluorobenzene, is determined according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

-

Identify the Parent Structure: The parent structure is a benzene ring.

-

Identify and Name Substituents: The substituents are two chlorine atoms (dichloro) and one fluorine atom (fluoro).

-

Number the Ring: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. For substituted benzenes, certain functional groups can be given priority for the number 1 position. In the absence of a principal functional group, the substituents are numbered to provide the lowest set of locants, and they are listed in alphabetical order. In this case, "chloro" comes before "fluoro" alphabetically. To achieve the lowest locant set (1, 2, 4), the carbon attached to the fluorine is assigned position 1, one chlorine is at position 2, and the other chlorine is at position 4.

-

Assemble the Name: The substituents are prefixed to the parent name in alphabetical order, preceded by their locants. Thus, the name is 2,4-dichloro-1-fluorobenzene.[4][5][6]

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique CAS Registry Number to every identified chemical substance.[7][8][9]

Methodology:

-

Submission to CAS: A new chemical substance, once its structure is elucidated and reported in the scientific literature, is submitted to the CAS REGISTRY database.

-

Sequential Assignment: CAS scientists review the submission, and a unique number is assigned in sequential order.[8][10] This number has no inherent chemical significance but serves as a definitive identifier. For 2,4-dichloro-1-fluorobenzene, the assigned CAS Number is 1435-48-9.

PubChem, a public database of chemical substances and their biological activities, assigns a unique Compound Identifier (CID) to each unique chemical structure.[11][12][13][14]

Methodology:

-

Data Submission: Information about a chemical substance, including its structure and identifiers from various sources, is deposited into the PubChem Substance database.

-

Standardization: PubChem employs a process called standardization to create a single, canonical representation of each unique chemical structure.

-

CID Assignment: A unique PubChem CID is assigned to each standardized chemical structure.[15] Multiple substance submissions from different sources for the same molecule are aggregated under a single CID. The CID for 2,4-dichloro-1-fluorobenzene is 123112.

Synthesis and Characterization Protocols

The synthesis and subsequent characterization of 2,4-dichloro-1-fluorobenzene are critical for obtaining a pure sample for further studies.

Several methods for the synthesis of 2,4-dichloro-1-fluorobenzene have been reported, with a common industrial approach involving the chlorination of a substituted nitrobenzene.[3][16][17]

Illustrative Laboratory-Scale Protocol (Adapted from Industrial Processes):

Disclaimer: This is a generalized protocol and should be adapted with appropriate safety precautions and laboratory equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, place 3-chloro-4-fluoronitrobenzene and a suitable solvent such as dimethylformamide.

-

Chlorination: Heat the mixture to a temperature between 160-200°C. Introduce chlorine gas into the reaction mixture through the gas inlet tube while maintaining vigorous stirring. The reaction progress can be monitored by gas chromatography.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is separated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,4-dichloro-1-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2,4-dichloro-1-fluorobenzene, the spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of 2,4-dichloro-1-fluorobenzene would display six distinct signals for the six aromatic carbons, with their chemical shifts affected by the attached halogens.

-

Experimental Parameters (General):

Infrared (IR) Spectroscopy:

-

The IR spectrum provides information about the functional groups and bonding within the molecule. The spectrum of 2,4-dichloro-1-fluorobenzene would exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-Cl and C-F stretching vibrations.

-

Experimental Parameters (General):

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,4-dichloro-1-fluorobenzene would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Experimental Parameters (General):

-

Technique: Electron Ionization (EI) is a common method.

-

Analysis: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and identification.[2]

-

This guide provides a foundational understanding of the key chemical identifiers and properties of 2,4-dichloro-1-fluorobenzene, along with the standard methodologies for their determination. For specific research applications, it is recommended to consult detailed research articles and safety data sheets.

References

- 1. scbt.com [scbt.com]

- 2. Benzene, 2,4-dichloro-1-fluoro- | C6H3Cl2F | CID 123112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. sarthaks.com [sarthaks.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. What Is a CAS Number and How Is It Assigned? [thoughtco.com]

- 8. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 9. nbinno.com [nbinno.com]

- 10. What is a CAS number? | 3E [3eco.com]

- 11. Data Organization - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 17. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Benzene, fluoro- [webbook.nist.gov]

A Technical Guide to Commercial Sourcing of 1,3-Dichloro-4-fluorobenzene for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for high-purity 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key starting material in the synthesis of various pharmaceuticals, most notably the fluoroquinolone antibiotic, Ciprofloxacin. This document outlines key specifications, potential suppliers, and relevant experimental protocols to assist researchers and drug development professionals in making informed procurement decisions.

Commercial Suppliers and Available Specifications

The procurement of high-purity reagents is a critical first step in any research and development workflow. For this compound with a purity of 99%, several commercial suppliers are available. While a comprehensive certificate of analysis (CoA) should always be requested from the supplier prior to purchase, the following table summarizes publicly available information from various vendors.

| Supplier | Purity Specification | Available Grades | Notes |

| Thermo Scientific Chemicals | ≥98.5% (GC)[1] | Laboratory Chemicals | Offers detailed specifications including refractive index (1.5240-1.5260 @ 20°C) and appearance (Clear colorless to pale yellow liquid).[1] |

| HANGZHOU LEAP CHEM CO., LTD. | 99% | Industrial Grade | A specialized fine chemical supplier for research, development, and production.[2] |

| Zhejiang Yuanjin Chemical Co., Ltd. | 99.5% | Pharmaceutical Grade | - |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | Industrial Grade | ISO 9001:2005 REACH Verified Producer. |

| shanghai jinghui industrial co.ltd. | 99% | - | Provides the material as a colorless liquid. |

| NANTONG REFORM PETRO-CHEMICAL CO.,LTD. | 99% | Industrial Grade | - |

| Zhejiang Changshan Chemical Co., Ltd. | 99.4% | - | - |

| Anhui Zhongda Biotechnology Co., Ltd. | 99% | - | - |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | - | - |

| Henan Fengda Chemical Co., Ltd. | 99% | - | - |

It is imperative for researchers to directly contact suppliers to obtain lot-specific CoAs, which will provide detailed information on impurity profiles and exact purity levels.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 172-174 °C (lit.)[3] |

| Density | 1.409 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.525 (lit.)[3] |

Logical Workflow for Supplier Selection

A systematic approach to selecting a chemical supplier is crucial to ensure the quality and consistency of starting materials, which directly impacts research outcomes. The following diagram illustrates a logical workflow for the procurement of this compound.

Experimental Protocol: Synthesis of a Key Intermediate for Ciprofloxacin

This compound is a critical precursor for the synthesis of Ciprofloxacin. A widely recognized route starts from 2,4-dichloro-5-fluoro benzoyl chloride, which is derived from this compound. The following is a representative experimental protocol for a key step in this synthesis.

One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details the formation of a key quinolone intermediate.

1. Acylation:

-

To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.

-

After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.

-

Stir for an additional 10 minutes at room temperature.

2. Enamine Formation:

-

Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Cyclization:

-

After completion of the enamine formation, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

4. Ring Closure:

-

Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

5. Heating and Isolation:

-

Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).

-

Stir at room temperature for 1.5 hours.

-

Filter the solid, wash with water and hexane to yield the product.

This intermediate can then be further reacted with piperazine to complete the synthesis of Ciprofloxacin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the core synthesis pathway of Ciprofloxacin starting from 2,4-dichloro-5-fluoro benzoyl chloride.

This guide serves as a starting point for researchers. It is crucial to perform a thorough evaluation of suppliers and obtain detailed product specifications to ensure the quality and success of your research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dichloro-4-fluorobenzene as an Intermediate in Agrochemical Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dichlorofluorobenzene isomers, particularly in the production of the isoxazoline insecticide, fluxametamide. While 1,3-dichloro-4-fluorobenzene is a key aromatic building block, the synthesis of fluxametamide typically commences from the isomeric 5-bromo-1,3-dichloro-2-fluorobenzene. This document details the synthesis of the crucial intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide.

Introduction

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of agrochemicals due to their influence on the biological activity and physicochemical properties of the final products. Dichlorofluorobenzene isomers, including this compound, serve as versatile precursors for various pesticides. This document focuses on the synthetic pathway to fluxametamide, a potent insecticide, highlighting the key chemical transformations involved.

Key Intermediate Synthesis: 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

The synthesis of the isoxazoline insecticide fluxametamide relies on the key intermediate 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. A common route to this intermediate begins with 5-bromo-1,3-dichloro-2-fluorobenzene.

Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene

A documented method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene involves a diazotization reaction of 3,5-dichloro-4-fluoroaniline, followed by a Sandmeyer-type reaction.[1]

Experimental Protocol: Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene

-

Diazotization: Dissolve 3,5-dichloro-4-fluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide in hydrobromic acid. Heat the solution to 100-130 °C.[1] Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution.

-

Work-up: After the addition is complete, continue heating for a short period. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-bromo-1,3-dichloro-2-fluorobenzene.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield | Purity |

| 3,5-dichloro-4-fluoroaniline | 1.0 | Diazotization at 0-5 °C | - | - |

| Sodium Nitrite | 1.0-1.5 | Dropwise addition | - | - |

| Cuprous Bromide/HBr | Catalytic/Solvent | Reaction at 100-130 °C | 83.1% | 99.8% |

Table 1: Summary of reaction parameters for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene.

Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

This key intermediate can be synthesized from 5-bromo-1,3-dichloro-2-fluorobenzene via a Grignard reaction followed by acylation.

Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

-

Grignard Reagent Formation: To a solution of 5-bromo-1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride lithium chloride complex. Stir the mixture at room temperature to form the Grignard reagent.

-

Acylation: Cool the Grignard reagent to 0 °C and add a trifluoroacetylating agent, such as piperidine trifluoroacetamide, dropwise.

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

-

Purification: Combine the organic layers and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature |

| 5-bromo-1,3-dichloro-2-fluorobenzene | 1.0 | THF | Room Temperature |

| iPrMgCl·LiCl | 1.1 | THF | Room Temperature |

| Piperidine trifluoroacetamide | 1.3 | THF | 0 °C to Room Temp. |

Table 2: Reaction conditions for the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Synthesis of Fluxametamide

Fluxametamide is synthesized from 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone through a multi-step process involving the formation of an isoxazoline ring.

Experimental Protocol: Synthesis of Fluxametamide

-

Chalcone Formation: The synthesis begins with an aldol condensation of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone with a suitable methyl ketone under phase-transfer conditions. The resulting aldol product is dehydrated in situ to form the corresponding chalcone derivative.

-

Isoxazoline Ring Formation: The chalcone is then reacted with hydroxylamine hydrate to form the 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole ring system.

-

Amide Formation and Final Modification: The subsequent steps involve the formation of a benzamide, followed by condensation with triethyl orthoformate and O-methylhydroxylamine to yield fluxametamide. The final product may be obtained as an E/Z mixture, which can be converted to the desired Z-isomer through recrystallization.

Caption: Synthetic pathway of Fluxametamide.

Mode of Action of Fluxametamide

Fluxametamide belongs to the isoxazoline class of insecticides and is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30.[2] Its mode of action is the allosteric modulation of GABA-gated chloride channels.[2]

Fluxametamide acts as a potent antagonist of both γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in insects.[3][4] By binding to these channels, it blocks the influx of chloride ions into nerve cells. This inhibition leads to hyperexcitation of the insect's central nervous system, resulting in convulsions and death.[5]

Notably, fluxametamide exhibits high selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile for non-target organisms.[4]

Caption: Mode of action of Fluxametamide.

Conclusion

While this compound itself is a valuable chemical intermediate, the synthesis of the insecticide fluxametamide is more directly achieved from its isomer, 5-bromo-1,3-dichloro-2-fluorobenzene. This document outlines the key synthetic transformations and detailed protocols for the preparation of the essential intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide. The provided information on the mode of action of fluxametamide further enhances the understanding of this important class of insecticides for research and development professionals.

References

- 1. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 2. irac-online.org [irac-online.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1,3-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for performing Suzuki-Miyaura cross-coupling reactions with 1,3-dichloro-4-fluorobenzene. This substrate presents a unique challenge due to the presence of two chloro-substituents, necessitating careful consideration of reaction conditions to achieve desired regioselectivity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For substrates such as this compound, the reaction offers a pathway to complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The primary challenge in the Suzuki coupling of dihalogenated arenes is controlling the site of the reaction, as the two halogen atoms may exhibit different reactivities.[2]

The regioselectivity of the Suzuki coupling on dichlorobenzenes can be influenced by a variety of factors, including the electronic environment of the C-Cl bonds, steric hindrance, and the choice of catalyst and ligands.[3] In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the adjacent chlorine atoms.

Regioselectivity Considerations